3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt Moniliformin is an enone and an enol.
Moniliformin is a natural product found in Fusarium fujikuroi and Fusarium sporotrichioides with data available.
Moniliformin is a mycotoxin produced by a number of fungi of the Fusarium species. It can by found in contaminated cereal crops and is known to be a lethal food contaminant to fowl as well as a cause of Kashin-Beck disease in humans. (L1969, A3075)
Brand Name: Vulcanchem
CAS No.: 71376-34-6
VCID: VC21343860
InChI: InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H
SMILES: C1=C(C(=O)C1=O)[O-].[Na+]
Molecular Formula: C4H2O3
Molecular Weight: 98.06 g/mol

3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt

CAS No.: 71376-34-6

Cat. No.: VC21343860

Molecular Formula: C4H2O3

Molecular Weight: 98.06 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt - 71376-34-6

CAS No. 71376-34-6
Molecular Formula C4H2O3
Molecular Weight 98.06 g/mol
IUPAC Name 3-hydroxycyclobut-3-ene-1,2-dione
Standard InChI InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H
Standard InChI Key KGPQKNJSZNXOPV-UHFFFAOYSA-N
SMILES C1=C(C(=O)C1=O)[O-].[Na+]
Canonical SMILES C1=C(C(=O)C1=O)O

NameType
3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium saltIUPAC Name
Moniliformin sodium saltCommon Name
1-Hydroxycyclobut-1-ene-3,4-dione sodium saltAlternative Name
Sodium 3,4-dioxocyclobut-1-en-1-olateAlternative Name
3-Hydroxy-3-cyclobutenedione sodium saltAlternative Name
Semisquaric acid sodium saltAlternative Name

The compound is cataloged with CAS registry number 71376-34-6, which serves as its unique identifier in chemical databases and regulatory documentation .

Physical and Chemical Properties

Physical Characteristics

3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt appears as a light yellow to yellow powder at room temperature. Its physical state and appearance provide important information for identification and quality control purposes in laboratory and industrial settings .

Table 2: Physical Properties

PropertyValue
Physical StateSolid
AppearanceLight yellow to yellow powder
Molecular Weight122.05 g/mol
Flash Point2°C
Chemical FormulaC4H3NaO3

The compound's relatively low flash point of 2°C indicates its flammability, necessitating appropriate safety measures during handling and storage .

Solubility Profile

The compound exhibits good water solubility, which is an important characteristic for its biological activity and analytical procedures. Its solubility profile in various solvents provides valuable information for formulation, extraction, and analytical method development.

Table 3: Solubility Characteristics

SolventSolubility
Water≤10mg/ml
EthanolSoluble
MethanolSoluble
DMFSoluble
DMSOSoluble

This solubility profile makes it suitable for various research applications, particularly in aqueous biological systems, while also offering flexibility for organic solvent-based extractions and analyses .

Biological Activity and Toxicology

Mechanism of Action

3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt exhibits significant biological activity primarily through its inhibitory effects on cellular metabolism. Research has demonstrated that it selectively inhibits mitochondrial oxidization of pyruvate and α-ketoglutarate, which are critical intermediates in the tricarboxylic acid (TCA) cycle. This interference with energy metabolism appears to be a key mechanism underlying its toxicity, though the complete mode of action remains partially unresolved .

The compound's ability to disrupt fundamental metabolic processes makes it particularly effective as a mycotoxin, potentially explaining its production by Fusarium species as a competitive strategy in microbial ecosystems .

ClassificationDetails
Hazard CodesT (Toxic), Xn (Harmful), F (Flammable)
Risk Statements25-36-20/21/22-11
Safety Statements45-36/37-16
RIDADRUN 2811 6.1/PG 2
WGK Germany3
RTECSGU1815000

The compound's hazard classifications indicate multiple concerns including toxicity, harmful effects through various exposure routes, and flammability. The WGK Germany classification of 3 indicates high hazard to waters, suggesting environmental precautions are necessary when handling this compound .

Research Applications

As a Mycotoxin Standard

The compound has been extensively used as a mycotoxin standard in various research applications, particularly:

  • Testing acute oral toxicity in mice

  • Evaluating subacute toxic effects in rats

  • Characterizing mycotoxins from Aspergillus species

These applications have contributed significantly to our understanding of mycotoxin biology, mechanisms of action, and toxicological impacts.

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